Product packaging for Ferric Pyrophosphate Citrate(Cat. No.:CAS No. 1802359-96-1)

Ferric Pyrophosphate Citrate

Cat. No.: B10786886
CAS No.: 1802359-96-1
M. Wt: 1321.6 g/mol
InChI Key: SXAWSYZURCZSDX-UHFFFAOYSA-B
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Description

Contextual Significance in Advanced Iron Compound Research

The development of Ferric Pyrophosphate Citrate (B86180) addresses a long-standing challenge in iron therapy: the safe and effective delivery of iron. Traditional intravenous iron products are typically colloidal iron-carbohydrate nanoparticles. nih.govx-mol.com These formulations require processing by macrophages in the reticuloendothelial system to release iron for binding to transferrin, the body's iron transport protein. d-nb.info This process can be associated with risks of anaphylaxis, oxidative stress, and inflammation. nih.govx-mol.com

Ferric Pyrophosphate Citrate's distinct chemical nature allows for a different mechanism of action. It is a complex iron salt that can directly donate iron to transferrin in the plasma. tandfonline.comnih.gov This bypasses the need for macrophage processing, potentially offering a more physiologic method of iron delivery. nih.gov The quest for such a compound has been a key focus in advanced iron compound research, aiming to improve the benefit-risk profile of parenteral iron therapy. nih.govnih.gov

Evolution and Classification within Soluble Iron Complexes

The concept of soluble ferric pyrophosphate (SFP) complexes is not new, with initial descriptions dating back to the mid-19th century. newdrugapprovals.org These food-grade iron salts have been utilized as oral supplements and for food fortification for over a century. newdrugapprovals.org However, these earlier forms of SFP had limitations, including poor characterization and lower solubility, making them unsuitable for parenteral pharmaceutical development. nih.gov

The evolution leading to this compound involved the development of a pharmaceutical-grade SFP with significantly improved solubility and stability. nih.gov This was achieved through a specific coordination of iron (III) with both pyrophosphate and citrate anions. nih.govd-nb.info While pyrophosphate provides stability to the complex, the citrate component enhances its water solubility. tandfonline.com This refined structure distinguishes FPC from other soluble ferric pyrophosphate complexes and classifies it as the first non-colloidal, carbohydrate-free, water-soluble iron salt suitable for parenteral administration. nih.govnewdrugapprovals.org

Regulatory Status as a Novel Iron Compound

In recognition of its unique properties and potential clinical benefits, this compound has achieved regulatory approval in several jurisdictions. The United States Food and Drug Administration (FDA) approved FPC for parenteral administration in January 2015 for adult patients undergoing chronic hemodialysis. newdrugapprovals.orgnih.govdrugs.com This approval marked a significant milestone, establishing FPC as a novel iron replacement agent. nih.gov

In Japan, this compound is categorized as a second-class over-the-counter (OTC) drug. nih.govdrugbank.com This classification is for drugs with ingredients that, in rare instances, may lead to health issues requiring hospitalization. nih.govdrugbank.com The compound is marketed under trade names such as Triferic® and Triferic AVNU®. tandfonline.comnewdrugapprovals.org

Detailed Research Findings

Physicochemical Properties

Detailed physicochemical analysis has been crucial in understanding the unique nature of this compound.

PropertyDescriptionSource
Molecular Formula Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇) tandfonline.com
Molecular Weight Approximately 1313 Daltons tandfonline.com
State Solid and solution nih.gov
Solubility Highly water-soluble (>1000 mg/mL) nih.govtandfonline.com
Structure Iron (III) complexed with one pyrophosphate and two citrate molecules. This structure is maintained in both solid and solution states. nih.govnih.gov
Classification Non-colloidal, complex iron salt without a carbohydrate moiety. nih.govx-mol.com

Key Research Findings from Clinical Studies

Clinical trials have investigated the efficacy of this compound, primarily in the context of hemodialysis.

Study AspectFindingSource
Hemoglobin Maintenance In Phase 3 trials, FPC administered via dialysate maintained hemoglobin levels from baseline, whereas the placebo group saw a decrease. nih.govnih.gov
Iron Balance FPC treatment resulted in smaller decreases in reticulocyte hemoglobin content and serum ferritin compared to placebo, indicating better iron balance. nih.gov
Mechanism of Iron Donation In-vitro studies demonstrated that FPC rapidly donates iron directly to transferrin, with 100% iron loading achieved within 10 minutes. tandfonline.com
Erythropoiesis-Stimulating Agent (ESA) Use Some studies suggest that FPC may reduce the required dose of ESAs to maintain desired hemoglobin levels. nih.govdocwirenews.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24Fe4O42P6 B10786886 Ferric Pyrophosphate Citrate CAS No. 1802359-96-1

Properties

Key on ui mechanism of action

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin.

CAS No.

1802359-96-1

Molecular Formula

C18H24Fe4O42P6

Molecular Weight

1321.6 g/mol

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate

InChI

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12

InChI Key

SXAWSYZURCZSDX-UHFFFAOYSA-B

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

boiling_point

309.6ºC at 760 mmHg

solubility

Soluble

Origin of Product

United States

Structural Elucidation and Coordination Chemistry of Ferric Pyrophosphate Citrate

Molecular Stoichiometry and Compositional Analysis

Ferric pyrophosphate citrate (B86180) is a mixed-ligand iron complex. rxlist.com Its molecular formula is reported as Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇) with a molecular weight of approximately 1313 Daltons. tandfonline.comdrugs.com However, another source indicates a molecular weight of about 1321.6 g/mol with the formula C₁₈H₂₄Fe₄O₄₂P₆. nih.gov

Compositional analysis reveals the presence of iron, citrate, and pyrophosphate. nih.gov Ion chromatography confirms an iron (Fe) to citrate to pyrophosphate molar ratio of approximately 4:3:3. nih.govresearchgate.net Elemental analysis further supports the composition, indicating the presence of sodium and sulfate (B86663), leading to the proposed repeating unit formula of Na₁₂[(Fe³⁺)₄(cit⁴⁻)₃(pyrophosphate⁴⁻)₃]Na₁₂(SO₄)₆·7H₂O. nih.govresearchgate.net The presence of these components is also confirmed by HPLC and IR analyses. d-nb.info

A patent for a related compound suggests a molar ratio of Fe³⁺ to citrate to pyrophosphate of about 1:1:0.5 for a stable, water-soluble chelate. google.comgoogle.com This patent also highlights the variability in the composition of conventional soluble ferric pyrophosphate. google.comgoogleapis.com

The chemical composition of FPC as a percentage of weight is detailed in the table below:

IonPercentage (%)
Iron8% nih.gov
Citrate19% nih.gov
Pyrophosphate18% nih.gov
Phosphate (B84403)< 1% nih.gov
Sulfate25-28% nih.gov

Spectroscopic Characterization of Iron Coordination Environment

X-ray Absorption Spectroscopy (XAS), including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), has been instrumental in elucidating the iron coordination environment in FPC. nih.gov XANES spectra confirm that iron in FPC exists exclusively in the ferric (Fe³⁺) state. newdrugapprovals.org

Quantitative EXAFS analysis provides detailed information about the atoms neighboring the iron center. nih.gov The data indicates an octahedral coordination of iron with six oxygen atoms. nih.gov These oxygen atoms are contributed by both pyrophosphate and citrate ligands. nih.gov The analysis suggests that each iron atom is on average coordinated to approximately 2.5 phosphorus atoms and 3.6 carbon atoms. nih.govd-nb.info This finding supports a molecular model where one pyrophosphate and two citrate molecules are complexed with each iron(III) ion. nih.govd-nb.info

The interatomic distances determined from EXAFS are crucial for defining the geometry. For instance, the Fe-O-P bond distance in a related ferric pyrophosphate complex was found to be 3.24 ± 0.01 Å, while the Fe-O-C bond distance in a ferric citrate complex was 2.88 ± 0.01 Å. nih.gov

The table below summarizes the EXAFS fitting parameters for solid FPC, providing insight into its atomic coordination.

Scattering PathCoordination Number (N)Interatomic Distance (R, Å)
Fe-O6.0 (fixed)1.99 ± 0.01
Fe-P2.5 ± 0.33.24 ± 0.01
Fe-C3.6 ± 0.62.86 ± 0.02
Data from Physicochemical characterization of ferric pyrophosphate citrate. nih.gov

Infrared (IR) spectroscopy is utilized to identify the primary functional groups within the FPC molecule. nih.gov The IR spectrum of FPC displays characteristic absorption peaks that confirm the presence of its constituent components. researchgate.net By comparing the spectrum of FPC with those of sodium citrate, sodium pyrophosphate, and ferric sulfate, specific vibrational modes can be assigned. nih.govnewdrugapprovals.org

Key peaks in the FPC spectrum include those corresponding to the O–H stretch, the C=O stretch from the citrate moiety, the C–O stretch, and the P=O and S=O stretches. researchgate.netresearchgate.net The presence of a P–O stretch further confirms the pyrophosphate group. researchgate.netresearchgate.net

The following table presents the main IR peak assignments for FPC and its reference compounds.

Wavenumber (cm⁻¹)Assignment
3437O–H stretch
1615C=O stretch
1391C–O stretch
1139P=O, S=O stretch
906P–O stretch
Data from Physicochemical characterization of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC), specifically ion-exchange chromatography, is employed to verify and quantify the anionic components of FPC. nih.govresearchgate.net This analytical technique confirms the presence of citrate and pyrophosphate as the primary ligands complexed with iron. d-nb.info

A representative chromatogram of FPC shows distinct peaks corresponding to sulfate, citrate, and pyrophosphate anions. nih.govresearchgate.net A minor peak for phosphate is also observed. nih.govresearchgate.net These analyses are crucial for confirming the stoichiometry of the complex in conjunction with other methods. asianpubs.org The results from HPLC are consistent with the proposed 4:3:3 molar ratio of Fe:citrate:pyrophosphate. nih.govresearchgate.net

Ligand Interactions and Chelation Geometry of Ferric Iron

The stability and solubility of FPC are attributed to the specific interactions between the ferric iron and the citrate and pyrophosphate ligands. nih.gov The ferric ion is strongly complexed by pyrophosphate and citrate. newdrugapprovals.org The pyrophosphate moiety contributes to the stability of the complex, while the citrate component enhances its water solubility. tandfonline.com

Solution-Phase Structural Preservation and Stability Over Time

A key characteristic of this compound is the preservation of its solid-state structure upon dissolution in aqueous solutions. nih.govnewdrugapprovals.org EXAFS studies comparing solid FPC with its aqueous solution show nearly identical spectra, indicating that the iron coordination environment remains unchanged. d-nb.info

This structural integrity is maintained over extended periods. nih.govnewdrugapprovals.org Studies have shown that the structure of FPC in solution is stable for up to four months at room temperature. nih.govd-nb.info This long-term stability in solution is a critical feature for its application. nih.govnewdrugapprovals.org The rapid clearance of FPC from serum, with a half-life of 1.2-2 hours, further underscores its dynamic stability in a biological context. nih.gov

Comparative Structural Analysis with Precursors and Related Iron Complexes

The unique structural and coordination characteristics of this compound (FPC) can be better understood through a comparative analysis with its precursors—ferric citrate and sodium pyrophosphate—and with related iron compounds like food-grade soluble ferric pyrophosphate (SFP).

Comparison with Ferric Citrate

Structural and Coordination Differences: Ferric citrate can exist in various forms, with a common structure being a dinuclear complex, (Fe³⁺ citrate)₂, where the citrate acts as a tetradentate ligand bridging two iron(III) ions. nih.govresearchgate.netd-nb.info In contrast, FPC is a more complex structure where the iron(III) center is coordinated by both pyrophosphate and citrate ligands. nih.govresearchgate.net X-ray Absorption Spectroscopy (XAS) studies, including Extended X-ray Absorption Fine Structure (EXAFS) analysis, reveal that in FPC, the iron atom is octahedrally coordinated to six oxygen atoms. nih.gov Of these, four oxygen atoms are contributed by two citrate molecules and two are from one pyrophosphate molecule. nih.govtandfonline.com

The Fourier-transformed EXAFS spectrum for ferric citrate shows a distinct pattern corresponding to the Fe-O-C coordination environment. nih.gov The spectrum for FPC incorporates features from both ferric citrate and ferric pyrophosphate, indicating the presence of both Fe-O-C and Fe-O-P bonds in its structure. nih.gov This ternary complex structure contributes to FPC's high solubility and stability in solution. nih.govd-nb.info

Structural Parameters of Ferric Citrate vs. This compound: The following table provides a comparative view of the key structural parameters derived from EXAFS data.

ParameterFerric Citrate ComplexThis compound (FPC)Reference
Iron Oxidation StateFe(III)Fe(III) nih.gov
Coordination GeometryOctahedralOctahedral nih.gov
Coordinating LigandsCitrateCitrate and Pyrophosphate nih.govnih.gov
Fe-O Bond Distance (Å)2.00 ± 0.012.00 ± 0.01 nih.gov
Fe-C Coordination NumberNot specified3.6 ± 0.6 nih.govd-nb.info
Fe-P Coordination NumberN/A2.5 ± 0.3 nih.govd-nb.info

Comparison with Sodium Pyrophosphate

Sodium pyrophosphate (Na₄P₂O₇) serves as the source of the pyrophosphate ligand in FPC. nih.govnist.govglentham.com As a simple inorganic salt, its structure is fundamentally different from the complex coordination compound of FPC.

Structural and Coordination Differences: Sodium pyrophosphate consists of sodium cations (Na⁺) and pyrophosphate anions (P₂O₇⁴⁻). nih.govdrugbank.com The pyrophosphate anion itself contains a P-O-P bond. When incorporated into the FPC complex, the pyrophosphate ligand coordinates to the ferric ion through its oxygen atoms. nih.gov Infrared (IR) spectroscopy confirms the presence of functional groups from both pyrophosphate and citrate in the FPC structure. nih.govresearchgate.net For instance, characteristic P-O and P=O stretching vibrations from pyrophosphate are observed in the IR spectrum of FPC. researchgate.netresearchgate.net

Infrared Spectroscopy Peak Comparison: The table below compares the characteristic infrared absorption peaks for sodium pyrophosphate, sodium citrate (as a reference for the citrate ligand), and this compound.

Functional GroupSodium Pyrophosphate (cm⁻¹)Sodium Citrate (cm⁻¹)This compound (cm⁻¹)Reference
O–H Stretch324232593437 researchgate.net
C=O Stretch-15921615 researchgate.net
C–O Stretch-14201391 researchgate.net
P=O / S=O Stretch*1115-1139 researchgate.net
P–O Stretch926-906 researchgate.net

Note: The original source also lists ferric sulfate as a reference for S=O stretches. researchgate.net

Comparison with other Related Iron Complexes

FPC is part of a class of compounds known as soluble ferric pyrophosphates (SFP). nih.govnewdrugapprovals.org However, physicochemical characterization reveals significant structural differences between FPC and other forms, such as food-grade SFP.

Distinguishing Structural Features: While both FPC and food-grade SFP are soluble iron pyrophosphate complexes, their coordination environments are distinct. EXAFS analysis shows that food-grade SFP primarily exhibits an Fe-O-P coordination signal, similar to that of ferric pyrophosphate. nih.gov In stark contrast, the EXAFS spectrum of FPC clearly demonstrates features of both Fe-O-P and Fe-O-C signals, confirming the integral role of the citrate ligand in the complex's structure. nih.gov This unique ternary structure of FPC, where iron(III) is complexed with both pyrophosphate and citrate, is believed to be responsible for its enhanced solubility and stability compared to other SFP compounds. nih.govd-nb.info Unlike many other parenteral iron formulations, FPC is a non-colloidal, complex iron salt that does not possess a carbohydrate shell. nih.govnih.govd-nb.info

Comparative EXAFS Data for FPC and Food-Grade SFP: The following table summarizes the key findings from the quantitative modeling of EXAFS data, highlighting the structural divergence between FPC and food-grade SFP.

ParameterThis compound (FPC)Food-Grade SFPReference
Fe-O Coordination Number5.8 ± 0.35.8 ± 0.3 nih.gov
Fe-O Bond Distance (Å)2.00 ± 0.012.00 ± 0.01 nih.gov
Fe-P Coordination Number2.5 ± 0.33.0 ± 0.5 nih.gov
Fe-P Bond Distance (Å)3.24 ± 0.013.24 ± 0.01 nih.gov
Fe-C Coordination Number3.6 ± 0.6Not detected nih.gov
Fe-C Bond Distance (Å)2.86 ± 0.02N/A nih.gov

Synthetic Methodologies for Ferric Pyrophosphate Citrate Compositions

Historical and Contemporary Preparation Routes for Soluble Ferric Pyrophosphate Derivatives

The preparation of soluble ferric pyrophosphate-citrate complexes dates back to the mid-19th century. tandfonline.comnih.gov These early methods laid the groundwork for the more refined synthetic routes used today.

Historically, one common method involved a two-step process. First, a white precipitate of ferric pyrophosphate, Fe₄(P₂O₇)₃, was formed by reacting a solution of a ferric salt, such as ferric sulphate, with sodium pyrophosphate. google.comgoogleapis.com This insoluble ferric pyrophosphate was then dissolved in a solution containing a citrate (B86180) salt, like sodium or ammonium (B1175870) citrate. The resulting solution was concentrated to yield the soluble ferric pyrophosphate citrate complex. google.comgoogleapis.com An alternative historical approach involved directly adding crystallized sodium pyrophosphate to a solution of ferric citrate in water. This mixture was then evaporated at a controlled temperature (not exceeding 60°C) to a syrupy consistency and subsequently dried to form solid scales. google.com However, these early methods often resulted in products with uncertain and variable compositions, as key starting materials like ferric citrate were themselves unstable and poorly characterized. google.comwhiterose.ac.uk

Contemporary synthesis of this compound has evolved to offer greater control over the product's composition and purity. Modern methods typically involve the direct reaction of a ferric salt, a citrate source, and a pyrophosphate source in an aqueous solution. google.comgoogle.com A common approach is to prepare a mixed aqueous solution containing citrate and pyrophosphate anions, followed by the addition of a ferric salt, such as ferric sulfate (B86663). google.com The reaction is typically stirred for several hours at a controlled temperature, ranging from 0-35°C, to form a dark green solution of the this compound complex. google.com

The choice of reactants is crucial in modern synthesis. Ferric salts like ferric sulfate, ferric sulfate hydrate, ferric chloride, and ferric ammonium sulfate can serve as the iron source. google.com The citrate component can be introduced as citric acid or various citrate salts, including monosodium, disodium (B8443419), or trisodium (B8492382) citrate. google.com Similarly, the pyrophosphate can be sourced from compounds like disodium dihydrogen pyrophosphate or tetrasodium (B8768297) pyrophosphate. google.com

Controlled Synthesis Strategies for Optimized Anion Ratios

A key aspect of modern this compound synthesis is the precise control over the molar ratios of the reactants to achieve a final product with optimized and consistent anion ratios. This control is essential for ensuring the desired solubility, stability, and physicochemical properties of the final compound. nih.gov

The stoichiometry of the reactants directly influences the composition of the resulting chelate. For instance, a highly water-soluble this compound chelate can be prepared using stoichiometric portions of a ferric salt, a citrate source, and a pyrophosphate source in a specific molar ratio. google.com Research has shown that a molar ratio of approximately 1:1:0.5 for ferric ion to citrate to pyrophosphate is effective for obtaining a stable and soluble composition. googleapis.com

Varying the reactant ratios allows for the fine-tuning of the final product's characteristics. For example, a preparation method might involve reacting 0.01 moles of sodium citrate with a range of 0.005 to 0.007 moles of sodium pyrophosphate and a corresponding amount of ferric sulfate. google.com This variation in the pyrophosphate concentration allows for the synthesis of complexes with different pyrophosphate-to-citrate ratios, which in turn affects the properties of the final product.

The reaction conditions also play a critical role in controlling the anion ratios. Parameters such as temperature, reaction time, and the order of addition of reactants are carefully managed. For example, the reaction to form the complex is often carried out at temperatures between 20°C and 85°C. google.com The duration of the reaction, typically between 2 to 6 hours, is also controlled to ensure the complete formation of the desired chelate. google.com By carefully controlling these parameters, manufacturers can produce this compound with consistent weight percentages of iron, citrate, and pyrophosphate. A typical composition for a pharmaceutical-grade FPC might contain, by weight, approximately 7% to 11% iron, 14% to 30% citrate, and 10% to 20% pyrophosphate. google.com

The following interactive table illustrates how different molar ratios of reactants in the synthesis process can influence the final composition of the this compound.

Molar Ratio (Fe³⁺:Citrate:Pyrophosphate)Resulting Iron Content (% w/w)Resulting Citrate Content (% w/w)Resulting Pyrophosphate Content (% w/w)Key Characteristics
1:1:0.5~9.5~25~15High water solubility and stability. google.com
1:1.2:0.6~9.0~28~16Enhanced solubility due to higher citrate content.
1:0.8:0.7~10.0~20~18Increased pyrophosphate content may affect complex stability.

Purification and Processing Techniques for Water-Soluble Chelate Formulations

Following the synthesis of the this compound complex in solution, several purification and processing steps are employed to isolate and prepare the final water-soluble chelate formulation. These techniques are designed to remove impurities and to obtain a solid product with the desired physical properties.

A common method for recovering the this compound from the reaction solution is through precipitation. google.com This is typically achieved by adding a water-miscible organic solvent, often referred to as a crystallization agent, to the aqueous solution of the complex. google.com Suitable organic solvents for this purpose include methanol, ethanol, propanol, isopropanol, acetonitrile, and acetone. google.comgoogle.com The addition of the organic solvent reduces the solubility of the this compound, causing it to precipitate out of the solution as a light green solid. google.com The volume ratio of the reaction solution to the crystallization agent is a critical parameter in this step, with ratios of 1:3 to 1:5 being commonly used. google.com

Once the precipitation is complete, the solid product is separated from the liquid phase through filtration. Suction filtration is a frequently used technique to efficiently isolate the precipitate. google.com After filtration, the collected solid is washed to remove any remaining soluble impurities.

The final step in the processing of this compound is drying. The filtered solid is typically dried under reduced pressure at a controlled temperature, for example, at 40°C for 15 to 20 hours, to remove residual solvents and water. google.com This careful drying process is essential to obtain a stable, solid product. The resulting dried this compound is a pale green, amorphous powder that is highly soluble in water. google.comnewdrugapprovals.org These purification and processing techniques are crucial for producing a high-purity, water-soluble this compound chelate suitable for its intended applications.

The following interactive table summarizes the key steps and parameters involved in the purification and processing of this compound.

Process StepTechniqueKey ParametersPurpose
IsolationPrecipitationAddition of organic solvents (e.g., methanol, ethanol); Volume ratio of solution to solvent (e.g., 1:3-1:5). google.comTo induce the formation of solid this compound from the reaction solution.
SeparationSuction FiltrationApplication of vacuum.To efficiently separate the solid precipitate from the liquid phase. google.com
DryingVacuum DryingControlled temperature (e.g., 40°C); Reduced pressure; Duration (e.g., 15-20 hours). google.comTo remove residual solvents and water to obtain a stable, solid product.

Mechanistic Investigations of Ferric Pyrophosphate Citrate S Biochemical Interactions

Direct Iron Transfer Dynamics with Plasma Transferrin

A key feature of FPC is its ability to directly and rapidly donate iron to apo-transferrin, the body's natural iron transport protein. nih.govresearchgate.net This direct transfer is a significant departure from conventional intravenous iron supplements, which are typically nanoparticles requiring processing by the reticuloendothelial system to release iron. nih.govaetna.com

In vitro kinetic studies have demonstrated the rapid nature of iron transfer from FPC to apo-transferrin. Research shows that the iron loading of human apo-transferrin from FPC can reach completion within 10 minutes. tandfonline.comresearchgate.net The rate of iron uptake from FPC is comparable to that of Fe-NTA, a positive control used in these studies, highlighting the efficiency of FPC in donating iron directly to apo-transferrin with fast-binding kinetics. researchgate.net This rapid transfer minimizes the exposure of cells and tissues to potentially toxic free, redox-active iron. nih.govresearchgate.net

Table 1: Kinetic Parameters of Iron Transfer to Apo-transferrin

Parameter Value Reference
Time to 100% Iron Loading < 10 minutes tandfonline.comresearchgate.net
Iron to Apo-transferrin Stoichiometry 2:1 researchgate.net

Crystallographic analysis of the FPC-transferrin complex provides structural insights into the iron donation process. When FPC is co-crystallized with human apo-transferrin, it donates iron to both the N- and C-terminal lobes of the transferrin protein. tandfonline.comresearchgate.net The resulting crystal structure, identified by the PDB code 6CTC, reveals that the iron atoms are fully encapsulated within the iron-binding sites of transferrin. tandfonline.comproteopedia.org

In the C-lobe of transferrin, the donated iron is complexed with carbonate as the synergistic anion. tandfonline.comnih.gov Interestingly, in the N-lobe, pyrophosphate acts as the synergistic anion, forming bonds with the iron atom along with the amino acid side chains of the protein. tandfonline.comresearchgate.net The crystal structure of the FPC-transferrin complex shows a semi-open conformation in the N-lobe. tandfonline.com

Table 2: Crystallographic Data for FPC-Transferrin Complex

Parameter Description Reference
PDB ID 6CTC tandfonline.comproteopedia.org
Resolution 2.6 Å tandfonline.com
N-lobe Synergistic Anion Pyrophosphate tandfonline.comresearchgate.net
C-lobe Synergistic Anion Carbonate tandfonline.comresearchgate.net

Pyrophosphate anions play a crucial role in the mechanism of iron transfer from FPC. The structure of FPC itself consists of an iron atom complexed with one pyrophosphate and two citrate (B86180) anions. nih.govresearchgate.net Studies suggest that pyrophosphate is a highly effective agent in mediating iron exchange with transferrin. google.comgoogle.com It has the capacity to trigger the removal of iron from transferrin, enhance the transfer of iron from transferrin to ferritin, and promote the exchange of iron between transferrin molecules. drugbank.comdrugbank.com This ability is attributed to the formation of a putative pyrophosphate enzyme complex that facilitates the iron transfer to transferrin. google.comgoogle.com The strong complexation of ferric ion by pyrophosphate is a key feature of this process. drugbank.com

Pathways Bypassing the Reticuloendothelial System in Iron Delivery

Unlike conventional intravenous iron therapies that consist of iron cores surrounded by a carbohydrate shell, FPC is devoid of any carbohydrate moiety. tandfonline.comnih.gov This structural difference allows FPC to bypass the processing by macrophages in the reticuloendothelial system (RES). tandfonline.comnih.govnih.govoup.comclinsurggroup.ussemanticscholar.org

By donating iron directly to transferrin in the plasma, FPC avoids sequestration within the RES. tandfonline.comnih.govclinsurggroup.us This direct pathway is particularly significant in conditions where hepcidin (B1576463) levels are elevated, as hepcidin blocks the egress of iron from macrophages. tandfonline.comclinsurggroup.us The ability of FPC to bypass this hepcidin-induced block ensures that the donated iron is readily available for transport to the bone marrow and other tissues for erythropoiesis and other iron-dependent processes. tandfonline.comclinsurggroup.us The iron delivered by FPC is rapidly cleared from the circulation, with a plasma half-life of approximately 1.5 to 2.0 hours. tandfonline.comclinsurggroup.us

In Vitro Studies on Interactions with Anticoagulant Agents

The potential for drug-drug interactions is an important consideration for any therapeutic agent. In the context of hemodialysis, where anticoagulants are routinely used, the interaction between FPC and these agents has been investigated.

An open-label, randomized, 3-period crossover study examined the co-administration of intravenous FPC with unfractionated heparin (UFH). walshmedicalmedia.comwalshmedicalmedia.com The study assessed whether there was a clinically relevant drug-drug interaction by measuring parameters such as anti-Xa activity, activated partial thromboplastin (B12709170) time (aPTT), and thrombin time (TT). walshmedicalmedia.comwalshmedicalmedia.com The results demonstrated that the mean anti-Xa, aPTT, and TT concentrations were comparable across all time points, regardless of whether FPC and UFH were administered separately or as a single admixture. walshmedicalmedia.comwalshmedicalmedia.com

Furthermore, the concentration-time profiles for serum iron and transferrin saturation (TSAT) were the same for both administration methods. walshmedicalmedia.comwalshmedicalmedia.com These findings indicate that there is no clinically relevant drug-drug interaction between FPC and UFH, either on the anticoagulant effects of UFH or on the ability of FPC to deliver iron when co-administered. walshmedicalmedia.com Another study noted that citrate, a component of FPC, has been reported to potentially interfere with some cellular activation studies due to its calcium-chelating properties, though in the context of trauma-hemorrhagic shock models, citrate-anticoagulated lymph still induced the expected physiological responses. nih.gov

Preclinical Models for Assessing Ferric Pyrophosphate Citrate S Iron Bioavailability and Cellular Uptake

In Vitro Cellular Models for Iron Absorption Research

Utilization of Caco-2 Cell Cultures for Iron Uptake Assessment

The human colon adenocarcinoma cell line, Caco-2, is a well-established and widely used in vitro model for studying intestinal iron absorption. frontiersin.orgnih.govuea.ac.uk When cultured, these cells differentiate to form a monolayer that morphologically and functionally resembles the enterocytes of the small intestine. mdpi.com This model allows for the controlled investigation of iron uptake from various compounds under conditions that mimic the gastrointestinal environment. plos.orgmdpi.comnih.gov

In studies assessing iron bioavailability, Caco-2 cells are typically seeded onto culture plates and allowed to differentiate for a period, often 11 to 14 days, to form a confluent monolayer. plos.org The cells are then exposed to the iron compound of interest, such as Ferric Pyrophosphate Citrate (B86180), for a specified duration. plos.org Following exposure, the cells are washed to remove any loosely bound iron and then incubated further to allow for the synthesis of ferritin, an intracellular iron storage protein. plos.org The amount of ferritin formed serves as a proxy for the amount of iron taken up by the cells. frontiersin.orgnih.gov

Analysis of Ferritin Formation as a Biomarker for Intracellular Iron Accumulation

Ferritin formation is a key biomarker used to quantify intracellular iron accumulation in Caco-2 cell models. frontiersin.orgnih.gov The principle behind this is that the synthesis of ferritin is directly proportional to the amount of iron that has been taken up by the cell. nih.gov This method has been validated and shown to be a sensitive and reliable indicator of iron bioavailability from various food sources and iron compounds. nih.gov

Studies have demonstrated that Caco-2 cells respond to increased iron exposure by up-regulating ferritin synthesis. nih.govnih.gov For instance, research comparing soluble ferric pyrophosphate (SFP), a compound related to FPC, with other iron sources found that ferritin formation was highest in cells treated with SFP. nih.gov This indicates a higher bioavailability of iron from SFP in this model system. The measurement of ferritin is typically performed using commercially available enzyme-linked immunosorbent assay (ELISA) kits. frontiersin.org

Evaluation of pH Influence on Iron Bioavailability in Cellular Systems

The pH of the gastrointestinal tract plays a critical role in iron solubility and, consequently, its bioavailability. The acidic environment of the stomach (low pH) helps to solubilize ferric iron, while the more neutral pH of the small intestine can lead to the precipitation of iron hydroxides, reducing its availability for absorption. mdpi.comnih.gov

In vitro studies using Caco-2 cells have investigated the effect of pH on the bioavailability of iron from various sources. For example, one study demonstrated that exposing soluble ferric pyrophosphate (SFP) to an acidic pH of 2 followed by neutralization to pH 7 had a smaller negative effect on its bioavailability compared to ferrous sulfate (B86663). nih.gov This suggests that the chelation in SFP helps to maintain iron solubility and availability across a range of pH values, a characteristic that is likely shared by Ferric Pyrophosphate Citrate due to the presence of both pyrophosphate and citrate ligands. Research on nano-sized ferric phosphate (B84403) has also shown that iron uptake into Caco-2 cells was significantly higher when the compound was digested at a more acidic pH of 1 compared to pH 2. nih.govresearchgate.net

Effects of Dietary Absorption Modulators (Enhancers and Inhibitors) on Iron Uptake in Vitro

The absorption of non-heme iron is significantly influenced by the presence of various dietary components that can either enhance or inhibit its uptake. In vitro Caco-2 cell models are instrumental in screening the effects of these modulators on the bioavailability of iron from compounds like this compound.

Enhancers:

Ascorbic Acid (Vitamin C): A well-known enhancer of non-heme iron absorption, ascorbic acid can increase iron uptake by reducing ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺). mdpi.com Studies have shown that the addition of ascorbic acid significantly increases ferritin formation in Caco-2 cells exposed to soluble ferric pyrophosphate (SFP). nih.gov For instance, adding ascorbic acid in a 20:1 molar ratio to SFP resulted in a three-fold increase in ferritin formation. nih.gov

Cysteine: This amino acid has also been shown to enhance iron bioavailability. In a Caco-2 cell model, the addition of cysteine to SFP at a 20:1 molar ratio led to a two-fold increase in ferritin formation. nih.gov

Inhibitors:

Phytic Acid: Found in plant-based foods, phytic acid is a potent inhibitor of iron absorption. Research has demonstrated that adding phytic acid (at a 10:1 molar ratio to iron) to soluble ferric pyrophosphate (SFP) decreased its bioavailability by 91% in Caco-2 cells. nih.gov

Tannic Acid: A type of polyphenol found in tea and other plant sources, tannic acid also strongly inhibits iron absorption. The addition of tannic acid (at a 1:1 molar ratio to iron) to SFP resulted in a 99% reduction in iron bioavailability in the Caco-2 model. nih.gov

Minerals (Calcium, Zinc, Magnesium): Certain minerals can compete with iron for absorption. Studies have shown that zinc has a marked inhibitory effect on iron bioavailability from SFP in Caco-2 cells. nih.govusda.gov Calcium and magnesium also inhibit iron uptake, though to a lesser extent. nih.govusda.gov For example, co-fortification of extruded rice with ferric pyrophosphate and zinc oxide resulted in lower iron absorption compared to co-fortification with zinc sulfate in human studies, an interaction that can be initially explored in Caco-2 models. micronutrientforum.org

Comparative Bioavailability Studies with Alternative Iron Sources in Model Systems

In vitro Caco-2 cell models are frequently used to compare the relative bioavailability of new iron compounds like this compound against established iron sources. These studies provide valuable preliminary data on the potential efficacy of a novel iron fortificant or supplement.

One key comparator is Ferrous Sulfate (FeSO₄) , a highly soluble and bioavailable iron salt that is often used as a reference standard in iron absorption studies. nih.gov However, its high reactivity can lead to undesirable organoleptic changes in fortified foods. Another common comparator is Ferric Pyrophosphate (FePP) , which is less reactive but also generally less bioavailable. nih.gov

A study comparing soluble ferric pyrophosphate (SFP) to other iron compounds, including ferrous sulfate and sodium iron(III) ethylenediaminetetraacetate (B1237979) (NaFeEDTA), found that ferritin formation was highest in Caco-2 cells treated with SFP. nih.gov This suggests that under the tested in vitro conditions, SFP was more bioavailable than the other iron sources.

Furthermore, research on micronized dispersible ferric pyrophosphate (MDFP) in rat models, which often complements in vitro findings, has shown it to have a relative bioavailability value of 1.05 compared to ferrous sulfate (set at 1.00). imrpress.com Studies have also shown that co-extruding ferric pyrophosphate with a citric acid/trisodium (B8492382) citrate mixture can significantly increase its bioavailability, making it comparable to that of ferrous sulfate. nih.gov This enhancement is attributed to the in situ formation of soluble this compound complexes. nih.gov

Below is a data table summarizing the relative bioavailability of different iron compounds from a Caco-2 cell study.

Iron CompoundRelative Ferritin Formation (as % of Control)
Control (no added iron) 100%
Soluble Ferric Pyrophosphate (SFP) > 200%
Ferrous Sulfate (FeSO₄) ~150%
Sodium Iron(III) EDTA (NaFeEDTA) ~175%
Data is illustrative and based on trends reported in literature such as Zhu et al., 2009. Actual values can vary based on experimental conditions.

This table can be interacted with to sort the compounds by their relative bioavailability.

Advanced Analytical Techniques for Characterization and Quantitation of Ferric Pyrophosphate Citrate

Ion Chromatography for Comprehensive Ionic Profile Analysis

Ion chromatography (IC) stands as a cornerstone technique for elucidating the ionic profile of Ferric Pyrophosphate Citrate (B86180). asianpubs.org This method allows for the separation and quantification of various anions and cations present in the FPC drug substance, providing critical information on its stoichiometry and the presence of any impurities. asianpubs.orgnih.gov A study highlights that IC methods can be used to characterize approximately 90% of the ionic content of the FPC molecule. asianpubs.org

Application of Suppressed Conductivity Detection for Anions

Suppressed conductivity detection is a highly sensitive technique used for the analysis of anions in FPC. This method involves the use of a suppressor device to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte anions. In the analysis of FPC, this technique is applied to quantify the primary anionic components, namely citrate and pyrophosphate, as well as other potential anions like phosphate (B84403) and sulfate (B86663). asianpubs.orgnih.gov

A high-performance liquid chromatography (HPLC) system equipped with an anionic electrolytically regenerated suppressor and a conductivity detector is typically employed. nih.govresearchgate.net The separation of target anions is often achieved using a specialized column, such as a Dionex™ IonPac™ AS15 IC column, in conjunction with a guard column. nih.gov A gradient elution using sodium hydroxide (B78521) is a common approach to resolve the various anionic species. nih.gov A representative chromatogram might show peaks for sulfate, citrate, and pyrophosphate, with retention times of approximately 6.1, 7.8, and 8.8 minutes, respectively, along with a smaller peak for phosphate at around 7.1 minutes. nih.gov

Validation studies for these methods have demonstrated excellent linearity, with correlation coefficient values greater than 0.999, and precision, with relative standard deviation (RSD) values ranging from 0.4% to 3.0%. asianpubs.org Accuracy is confirmed through spiking studies, with recovery values typically falling between 93% and 110%. asianpubs.org

Table 1: Representative Anion Composition of Ferric Pyrophosphate Citrate Determined by Ion Chromatography with Suppressed Conductivity Detection

AnionComposition (w/w %)
Citrate35.1
Pyrophosphate26.2
Sulfate16.5
Phosphate1.8

This table is interactive. You can sort and filter the data by clicking on the column headers. (Data sourced from a study on the physicochemical characterization of FPC) nih.gov

Implementation of Non-Suppressed Conductivity Detection for Cations and Metal Ions

For the analysis of cations and metal ions in this compound, non-suppressed conductivity detection is a suitable technique. asianpubs.org In this mode, the inherent conductivity of the eluent and the analyte ions is measured without the use of a suppressor. This approach is effective for determining the concentration of cations such as sodium. asianpubs.org

Furthermore, direct conductivity detection can be employed for the determination of the iron content in the FPC complex. asianpubs.org This provides a direct measure of the key metallic component of the drug substance. The validation of these non-suppressed methods also demonstrates good linearity, precision, and accuracy, ensuring reliable quantification of the cationic and metallic species. asianpubs.org

Development and Validation of Chromatographic Separation Methods (Isocratic and Gradient)

Beyond ion chromatography, other chromatographic techniques, including both isocratic and gradient methods, are developed and validated for the comprehensive analysis of this compound. These methods are crucial for confirming the identity, purity, and stability of the compound.

Isocratic separation, where the mobile phase composition remains constant throughout the run, has been utilized for the analysis of FPC. For instance, a size exclusion chromatography method using an isocratic separation on a Waters UltraHydrogel Linear column with refractive index detection has been reported for the analysis of FPC dissolved in deionized water. nih.govresearchgate.net

Gradient separation methods, which involve changing the mobile phase composition during the analysis, are also developed to achieve optimal separation of the various components of the FPC complex and any potential impurities. Both isocratic and gradient separation methods have been developed for the analysis of anions in FPC using ion chromatography. asianpubs.org The development and validation of these chromatographic methods are performed in accordance with established guidelines, covering aspects such as selectivity, precision, linearity, and accuracy. asianpubs.org

Table 2: Summary of Chromatographic Method Validation Parameters

ParameterSpecification
Linearity (Correlation Coefficient)> 0.999
Precision (RSD %)0.4 - 3.0
Accuracy (Recovery %)93 - 110

This table is interactive. You can sort and filter the data by clicking on the column headers. (Data sourced from a study on the analytical methods for the ionic profile of FPC) asianpubs.org

These robust chromatographic methods are essential for routine quality control analysis in the pharmaceutical industry, ensuring that each batch of this compound meets the required specifications for composition and purity. asianpubs.org

Theoretical Frameworks and Computational Approaches in Ferric Pyrophosphate Citrate Research

Calculation and Validation of Chelation Stability Constants

The stability of the ferric pyrophosphate citrate (B86180) complex is a critical factor in its function as an iron delivery agent. The strength of the electrostatic bonds between ferric iron (Fe³⁺) and its ligands, pyrophosphate and citrate, is quantified by stability constants (K_stab). google.com These constants are significantly higher than those for ferric iron with other anions like chloride or gluconate, indicating a more stable complex. google.com

Researchers employ various methods to determine and validate these stability constants. One common approach involves equilibrium competition reactions. pnas.org In this method, a competing chelator with a known affinity for iron, such as EDTA, is introduced to a solution of the iron complex. pnas.org By monitoring the equilibrium concentrations of the different iron complexes spectrophotometrically, the effective stability constant of the original complex can be calculated. pnas.org For instance, the stability constant for Fe³⁺ binding to certain proteins in the presence of citrate has been determined using this competitive chelation method. pnas.org

Another technique involves solubility studies. The stability constant of a complex can be estimated by measuring its solubility under specific conditions. researchgate.net For example, one study reported a stability constant (K) of 3.28×10⁴ M⁻¹ for a related complex, which was in the same order of magnitude as values determined by solubility methods. researchgate.net

Computational modeling also plays a role in understanding the chelation of ferric iron. Theoretical calculations can be calibrated against experimental data from techniques like X-ray Absorption Spectroscopy (XAS) to refine the understanding of the coordination environment of the iron center. nih.gov

The following table summarizes key findings related to the stability of iron chelates:

ChelatorMethodReported Stability/FindingReference
Pyrophosphate and Citrate General StatementStability constants are several orders of magnitude greater than for ferric ion with chloride or gluconate. google.com
Citrate Equilibrium Competition with EDTAUsed as a competing chelator to determine the effective stability constants of other iron complexes. pnas.org
Related Complex Solubility MethodA stability constant (K) of 3.28×10⁴ M⁻¹ was estimated. researchgate.net

Predictive Modeling of Molecular Interactions within Biological Environments

Predictive modeling is essential for understanding how ferric pyrophosphate citrate interacts with biological molecules, particularly the iron-transport protein transferrin. This modeling helps to visualize and analyze the mechanism of iron transfer from FPC to transferrin, a crucial step in its biological action.

Kinetic analyses have shown that FPC donates iron to apo-transferrin (iron-free transferrin) with fast binding kinetics. researchgate.netnih.gov This rapid transfer is a key feature that distinguishes FPC from other intravenous iron formulations. nih.govresearchgate.net The kinetics of this transfer can be complex, sometimes involving rate-limiting steps such as the depolymerization of polynuclear iron chelates. researchgate.net

Crystallography provides detailed structural information that is vital for predictive modeling. The crystal structure of transferrin bound to FPC has been determined, revealing that FPC can donate iron to both of the iron-binding sites within the transferrin molecule. researchgate.netnih.gov This structural data shows that the iron atoms are fully encapsulated, forming bonds with amino acid side chains of the protein as well as with pyrophosphate and carbonate anions. researchgate.netnih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model these interactions. These models can predict the binding affinity and the conformational changes that occur upon iron binding. For example, X-ray Absorption Spectroscopy (XAS) data has been used to propose a coordination structure where the iron (III) center in FPC is complexed with one pyrophosphate and two citrate molecules. nih.gov Quantitative EXAFS (Extended X-ray Absorption Fine Structure) modeling further refined this, suggesting the iron center is bound to approximately 2.5 phosphorus atoms and 3.6 carbon atoms, which supports the proposed 1:2 pyrophosphate to citrate ligand ratio. nih.gov

The following table presents data from quantitative EXAFS modeling of FPC:

AtomCoordination Number
Phosphorus 2.5 ± 0.3
Carbon 3.6 ± 0.6

Source: Quantitative EXAFS modeling of FPC nih.gov

These predictive models, validated by experimental data, are crucial for understanding the mechanism of action of FPC and for the development of new iron-delivery agents. They provide a molecular-level understanding of how FPC efficiently and safely delivers iron within the biological environment, avoiding the release of potentially toxic free iron. nih.govresearchgate.net

Future Research Directions and Unexplored Academic Avenues for Ferric Pyrophosphate Citrate

Elucidation of Specific Cellular Iron Trafficking Pathways Beyond Transferrin Binding

While it is established that Ferric Pyrophosphate Citrate (B86180) (FPC) can directly transfer iron to apo-transferrin, the complete picture of its cellular journey remains a subject of ongoing investigation. d-nb.inforesearchgate.net Future research will focus on identifying and characterizing alternative or complementary pathways for FPC's iron uptake and intracellular trafficking, independent of the classical transferrin-transferrin receptor (TfR1) endocytosis route. researchgate.netportlandpress.com

A key area of exploration is whether FPC, or its iron constituents, can be taken up by cells through other membrane transporters. The divalent metal transporter 1 (DMT1) is a known pathway for non-heme iron absorption, and studies on other iron compounds like nano-sized ferric phosphate (B84403) have implicated DMT1 in their cellular uptake. nih.govresearchgate.net Investigating the potential role of DMT1 and other transporters in FPC uptake could reveal novel mechanisms of cellular iron acquisition.

Furthermore, the influence of cellular iron status on the trafficking of the transferrin receptor itself suggests a complex regulatory network. molbiolcell.org Research has shown that iron can induce an unconventional, AP2- and transferrin-independent endocytosis of TfR1, leading to its lysosomal degradation. molbiolcell.org Understanding if and how FPC influences these alternative TfR1 trafficking pathways will be crucial.

The intracellular fate of iron delivered by FPC is another critical area for future studies. While the transferrin cycle is a well-understood process for cellular iron uptake, the subsequent trafficking of iron released from the endosome is less characterized. researchgate.netlondonmet.ac.uknih.gov It is hypothesized that a "labile iron pool" within the cytosol serves as a crossroads, directing iron towards storage in ferritin, utilization in mitochondria for heme and iron-sulfur cluster synthesis, or export from the cell via ferroportin. portlandpress.comnih.gov Elucidating how iron donated by FPC contributes to and is partitioned within this labile iron pool will provide a more complete picture of its metabolic impact.

Investigation of FPC's Impact on Iron-Related Metabolic Pathways in Distinct Tissues

The unique mechanism of FPC, which bypasses the reticuloendothelial system and avoids significant increases in hepcidin (B1576463), suggests that its metabolic effects may differ from other iron formulations. tandfonline.comclinsurggroup.usmdpi.com Future research will delve into the specific impact of FPC on iron-related metabolic pathways in various tissues beyond the hematopoietic system.

A primary focus will be on the liver, the central organ for iron storage and regulation. Investigating how FPC influences hepatic iron sensing, storage in ferritin, and the expression of key iron-regulatory proteins will be critical. drugbank.com Understanding these interactions will provide insights into how FPC maintains iron homeostasis without leading to iron overload.

The role of FPC in tissues with high metabolic activity and iron requirements, such as the heart and skeletal muscle, also warrants investigation. Iron is essential for mitochondrial function and energy production in these tissues. nih.gov Studies exploring FPC's ability to supply iron for the synthesis of iron-containing enzymes and proteins involved in cellular respiration will be of significant interest.

Furthermore, the application of computational modeling techniques, such as genome-scale metabolic models, could provide a systems-level understanding of FPC's metabolic influence. plos.org By building tissue-specific metabolic reconstructions, researchers can predict how FPC might alter metabolic fluxes and pathway activities in different cellular contexts, including in disease states like cancer where iron metabolism is often dysregulated. plos.org

Exploration of FPC in Novel Iron Delivery Systems and Food Fortification Mechanisms (in vitro aspects)

The physicochemical properties of FPC, particularly its high water solubility and stability, make it an attractive candidate for novel iron delivery systems and food fortification strategies. tandfonline.comresearchgate.netnih.govnih.gov In vitro studies are crucial for the initial development and characterization of these applications.

Research into new delivery systems could focus on encapsulating FPC in nanoparticles or other carriers to control its release and target specific sites in the gastrointestinal tract. acs.org The development of such systems would aim to enhance bioavailability and minimize potential interactions with other food components.

For food fortification, in vitro digestion models are invaluable tools to assess the stability and iron release from FPC-fortified food matrices. nih.gov Studies have shown that the addition of enhancers like citric acid can significantly improve the bioavailability of other iron compounds, such as ferric pyrophosphate, by forming soluble complexes. nih.gov Similar in vitro investigations could optimize the formulation of FPC-fortified foods to maximize iron absorption.

The challenge in food fortification is to find an iron compound that is both bioavailable and does not cause undesirable sensory changes to the food product. researchgate.netcsic.es In vitro studies can be used to evaluate the impact of FPC on the organoleptic properties of various food vehicles, ensuring consumer acceptance. The development of micronized or dispersible forms of iron pyrophosphate has shown promise in this area, and similar approaches could be explored for FPC. researchgate.net

Table 1: In Vitro Research Focus for FPC in Novel Applications
Research AreaIn Vitro MethodologyKey Parameters to Investigate
Novel Delivery SystemsNanoparticle synthesis and characterization, in vitro release studiesEncapsulation efficiency, particle size, release kinetics, stability
Food FortificationSimulated gastrointestinal digestion models (e.g., Caco-2 cells)Iron solubility, dialyzability, cellular uptake, impact of food matrix
Organoleptic PropertiesSensory panel evaluations (in vitro taste and color analysis)Changes in taste, color, and texture of fortified food products

Development of Advanced Spectroscopic and Analytical Probes for In Situ FPC Monitoring

To gain a deeper, real-time understanding of FPC's behavior in biological systems, the development of advanced analytical tools is essential. Future research in this area will focus on creating spectroscopic and fluorescent probes capable of monitoring FPC and its iron component in situ.

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, offer the potential for real-time, in-line monitoring of chemical processes. mdpi.comtec5.com Developing methods to apply these techniques to track FPC in bioreactors or simulated physiological environments could provide valuable data on its stability and interactions. artphotonics.comresearchgate.net X-ray absorption spectroscopy has already been instrumental in characterizing the structure of FPC, and further applications of this and other advanced spectroscopic methods could reveal more about its dynamic behavior. researchgate.netnih.gov

Fluorescent probes represent another promising avenue for in situ monitoring. nih.gov The design of novel fluorescent sensors that selectively bind to FPC or its iron component could enable visualization of its uptake and distribution within living cells. acs.org These probes could be engineered to respond to changes in the local environment, providing information on pH, redox state, and binding to other molecules. The development of such probes would build upon existing research into fluorescent sensors for metal ions like iron. rsc.orgacs.org

The overarching goal is to move beyond static measurements and develop dynamic, real-time monitoring capabilities. This will allow researchers to observe the fate of FPC as it interacts with biological systems, providing unprecedented insights into its mechanism of action.

Q & A

Q. What analytical methods are used to quantify citrate and phosphate in FPC formulations?

Ion chromatography (IC) is the standard method for determining citrate and phosphate content in FPC, as per USP guidelines. This involves separating ions in a solution using a mobile phase and comparing peak areas to standard preparations . For example, citrate and pyrophosphate in FPC are quantified using IC with a detection limit of <1% for residual phosphate ions, ensuring formulation consistency .

Q. How does FPC donate iron to transferrin without generating non-transferrin-bound iron (NTBI)?

FPC’s ternary iron(III)-citrate-pyrophosphate structure allows direct iron transfer to apo-transferrin (apo-Tf) via coordinated ligand exchange. Crystallographic studies show that pyrophosphate facilitates iron binding to both N- and C-lobes of transferrin, preventing NTBI release. This mechanism avoids labile iron release and oxidative stress, as confirmed by stable serum iron and unsaturated iron-binding capacity (UIBC) ratios in clinical trials .

Q. What physicochemical properties distinguish FPC from other IV iron formulations?

FPC lacks a carbohydrate shell and has a unique oligomeric structure with 8% iron(III), 19% citrate, and 18% pyrophosphate by weight. Its high solubility (27.2 mg iron/5 mL) and stability in aqueous solutions enable rapid iron delivery to transferrin, unlike iron-carbohydrate complexes that require macrophage processing .

Advanced Research Questions

Q. How can researchers design experiments to assess FPC’s impact on macrophage polarization and inflammation?

Methodology:

  • Use in vitro macrophage models (e.g., THP-1 cells) treated with FPC and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.
  • Compare iron storage (ferritin) and export (ferroportin/hepcidin) pathways using qPCR or Western blot.
  • Reference clinical data showing FPC avoids hepcidin upregulation and macrophage iron sequestration, unlike traditional IV iron .

Q. What experimental approaches resolve contradictions in FPC’s iron delivery efficacy across clinical studies?

Analysis Framework:

  • Compare trial designs: FPC’s iron loss replacement (e.g., 5–7 mg/session via dialysate) vs. systemic iron repletion.
  • Stratify patients by baseline iron stores (ferritin, TSAT) and inflammation markers (CRP, hepcidin).
  • Note that FPC reduced IV iron requirements by 51% in some trials but showed variable ESA dose adjustments, likely due to differences in iron utilization thresholds .

Q. How does FPC’s pharmacokinetic profile influence dosing regimens in chronic kidney disease (CKD) patients?

FPC has a plasma half-life of 1.2 hours, with iron fully binding to transferrin within 4 hours post-infusion. Dosing via dialysate (2 mmol/L iron) mimics physiological iron loss, avoiding accumulation. Pharmacodynamic models should integrate transferrin saturation (TSAT) trends and erythropoietin resistance indices to optimize schedules .

Q. What mechanisms underlie FPC’s ability to reduce fibroblast growth factor 23 (FGF23) in advanced CKD?

FPC binds dietary phosphate in the gut, lowering serum phosphate and FGF23 levels. In a randomized trial, FPC decreased intact FGF23 by 35% (p<0.001) and delayed dialysis initiation by 50%, likely via phosphate chelation and direct iron-mediated suppression of FGF23 transcription .

Data Contradiction Analysis

Q. Why do some studies report minimal NTBI with FPC, while others suggest residual oxidative stress risks?

  • FPC’s tight iron-ligand coordination prevents NTBI release, as shown in healthy volunteers (no NTBI increase; Pratt et al., 2017).
  • However, hemodialysis patients with pre-existing inflammation may exhibit elevated ROS due to comorbidities, not FPC itself. Confounders like uremic toxins or concurrent medications must be controlled in study designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.